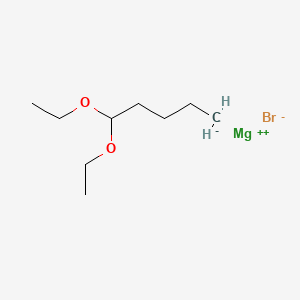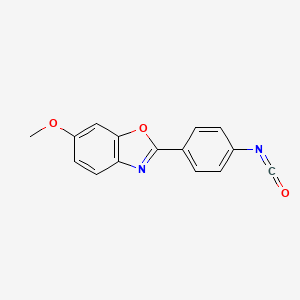
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is an organic compound that features both an isocyanate group and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenylamine with 2-hydroxy-6-methoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methoxy group.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, alcohols, and water. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions to facilitate substitution on the benzoxazole ring.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Substituted Benzoxazoles: Formed from electrophilic substitution reactions on the benzoxazole ring.
Scientific Research Applications
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Analytical Chemistry: Employed as a reagent in the detection and quantification of specific analytes due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole involves its reactivity towards nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles to form stable adducts, while the benzoxazole ring can participate in electrophilic substitution reactions. These properties make it a versatile compound for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Another isocyanate compound used in the production of polyurethanes.
Phenyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the benzoxazole ring.
2-(4-Isocyanatophenyl)acetonitrile: Similar in structure but with a nitrile group instead of the benzoxazole ring.
Uniqueness
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is unique due to the presence of both an isocyanate group and a benzoxazole ring, which confer distinct reactivity and potential applications in various fields. The methoxy group on the benzoxazole ring further enhances its reactivity towards electrophilic substitution reactions, making it a valuable compound for synthetic chemistry.
Properties
CAS No. |
144397-32-0 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(4-isocyanatophenyl)-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C15H10N2O3/c1-19-12-6-7-13-14(8-12)20-15(17-13)10-2-4-11(5-3-10)16-9-18/h2-8H,1H3 |
InChI Key |
AOQFXMGGJWCACK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


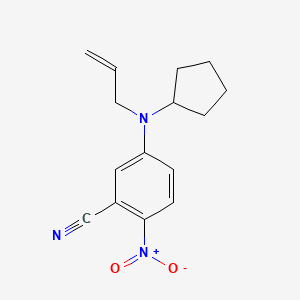
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

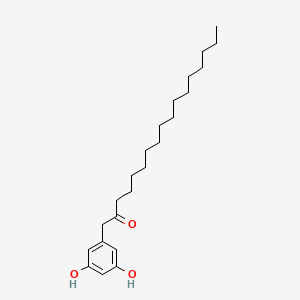
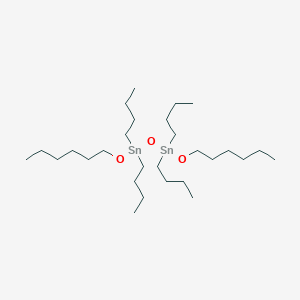
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
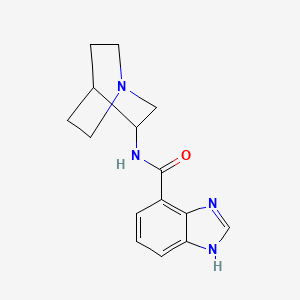
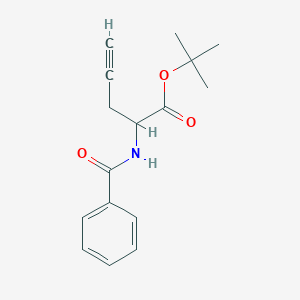
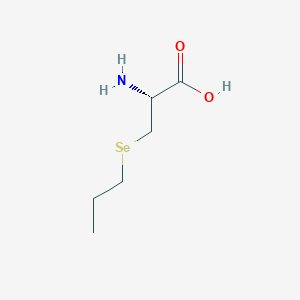

![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
